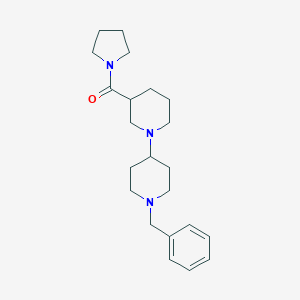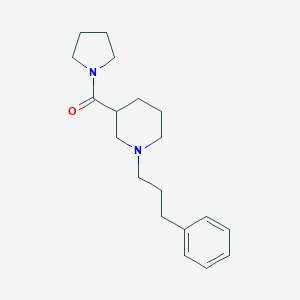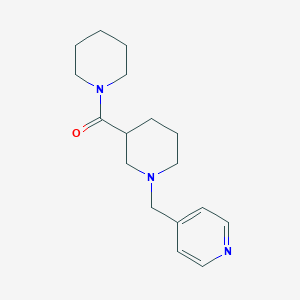![molecular formula C17H27N3O B247437 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学研究应用
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding affinity towards certain neurotransmitter receptors, such as the dopamine D4 receptor and the serotonin 5-HT2A receptor. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
作用机制
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D4 receptor and an antagonist at the serotonin 5-HT2A receptor. This leads to modulation of the dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes, such as mood regulation, cognition, and reward.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to enhance dopamine release in certain brain regions, such as the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and motivation. It has also been shown to improve cognitive function and memory in animal models of cognitive impairment. Additionally, it has been reported to exhibit anxiolytic and antidepressant-like effects in certain behavioral tests.
实验室实验的优点和局限性
One of the main advantages of using 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments is its selective binding affinity towards specific neurotransmitter receptors. This allows for precise modulation of dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes. Additionally, its potent and specific binding properties make it a valuable tool for drug discovery and medicinal chemistry research.
However, there are also some limitations associated with the use of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its pharmacokinetic properties, such as its metabolism and distribution in the body, are not well understood, which can limit its translational potential.
未来方向
There are several future directions for research on 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various neurological and psychiatric disorders. Another direction is the elucidation of its pharmacokinetic properties and metabolism in the body, which can improve its translational potential. Additionally, further studies are needed to investigate its potential applications in other fields, such as neuroscience and drug discovery.
合成方法
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine can be synthesized by reacting 4-(pyridin-4-ylmethyl)piperidine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product can be purified by column chromatography or recrystallization.
属性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-5-9-19(10-6-17)13-16-3-7-18-8-4-16/h3-4,7-8,14-15,17H,5-6,9-13H2,1-2H3 |
InChI 键 |
SSWACDZPHXMSIO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
规范 SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)